molecular formula C8H15N B2387657 3-(Cyclopent-2-en-1-yl)propan-1-amine CAS No. 1824076-28-9

3-(Cyclopent-2-en-1-yl)propan-1-amine

Cat. No.: B2387657
CAS No.: 1824076-28-9
M. Wt: 125.215
InChI Key: AVJZUNCHPJCXLU-UHFFFAOYSA-N
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Description

It is a white to yellowish crystalline powder with a molecular weight of 125.215 g/mol. This compound has been used in various scientific experiments and has shown potential in several applications, including fertility treatments and anti-inflammatory studies.

Preparation Methods

3-(Cyclopent-2-en-1-yl)propan-1-amine can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromocyclopentene with ethyl amine and sodium ethoxide. Another method involves the reaction of 3-chlorocyclopentene with propyl amine and sodium hydride. These reactions typically occur under controlled conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

3-(Cyclopent-2-en-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group in this compound can undergo substitution reactions with halides or other electrophiles.

Scientific Research Applications

3-(Cyclopent-2-en-1-yl)propan-1-amine has been utilized in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound has been studied for its interaction with estrogen receptors and its potential role in fertility treatments.

    Medicine: Research has explored its anti-inflammatory properties and potential use in weight loss.

    Industry: It is used in the development of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopent-2-en-1-yl)propan-1-amine involves its interaction with estrogen receptors. As a non-steroidal estrogen agonist, it binds to these receptors and modulates their activity, which can influence various biological processes. This interaction is crucial for its applications in fertility treatments and anti-inflammatory research.

Comparison with Similar Compounds

3-(Cyclopent-2-en-1-yl)propan-1-amine can be compared to other cyclic amine compounds, such as:

    Cyclopentylamine: Similar in structure but lacks the double bond in the cyclopentene ring.

    Cyclohexylamine: Contains a six-membered ring instead of a five-membered ring.

    Phenylpropanolamine: Contains a phenyl group instead of a cyclopentene ring.

These comparisons highlight the unique structural features of this compound, which contribute to its specific chemical and biological properties.

Properties

IUPAC Name

3-cyclopent-2-en-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-7-3-6-8-4-1-2-5-8/h1,4,8H,2-3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJZUNCHPJCXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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